9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one is a heterocyclic compound that belongs to the class of pyrazinoquinazolines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced pyrazinoquinazoline derivatives.
Substitution: Amino or thiol-substituted pyrazinoquinazoline derivatives.
Scientific Research Applications
9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its anticancer properties, showing potential in inhibiting the growth of various cancer cell lines. It also exhibits antimicrobial activity against a range of bacterial and fungal pathogens.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of key proteins involved in cell proliferation and survival pathways. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of microbial growth.
Comparison with Similar Compounds
Similar Compounds
6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one: Lacks the chloro substituent, which may affect its biological activity and reactivity.
9-bromo-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one: Similar structure but with a bromine atom instead of chlorine, potentially altering its chemical properties and biological effects.
9-methyl-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one: Contains a methyl group instead of chlorine, which can influence its reactivity and interaction with biological targets.
Uniqueness
The presence of the chloro group in 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming hydrogen bonds. This can enhance its biological activity and make it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
9-chloro-6-phenyl-1,2,4,6-tetrahydropyrazino[2,1-b]quinazolin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-12-6-7-13-14(8-12)20-15-9-19-16(22)10-21(15)17(13)11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOSSEDDSUWJFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=C(C=CC(=C3)Cl)C(N2CC(=O)N1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.